2-(4-cyanothiophen-3-yl)acetic acid

Regioisomerism Structure-Activity Relationship Thiophene Functionalization

2-(4-Cyanothiophen-3-yl)acetic acid (CAS 2839139-62-5, molecular formula C₇H₅NO₂S, molecular weight 167.19 g/mol) is a heterocyclic building block comprising a thiophene ring substituted with a cyano group at the 4-position and an acetic acid moiety at the 3-position. It belongs to the cyanothiophene acetic acid class, a scaffold implicated in glucagon receptor antagonism, NLRP3 inflammasome inhibition, and antibacterial MurF ligase inhibition programs.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 2839139-62-5
Cat. No. B6616689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyanothiophen-3-yl)acetic acid
CAS2839139-62-5
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)C#N)CC(=O)O
InChIInChI=1S/C7H5NO2S/c8-2-6-4-11-3-5(6)1-7(9)10/h3-4H,1H2,(H,9,10)
InChIKeyXUIUJMIQHTWYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanothiophen-3-yl)acetic acid (CAS 2839139-62-5): Procurement-Grade Structural and Functional Profile


2-(4-Cyanothiophen-3-yl)acetic acid (CAS 2839139-62-5, molecular formula C₇H₅NO₂S, molecular weight 167.19 g/mol) is a heterocyclic building block comprising a thiophene ring substituted with a cyano group at the 4-position and an acetic acid moiety at the 3-position . It belongs to the cyanothiophene acetic acid class, a scaffold implicated in glucagon receptor antagonism, NLRP3 inflammasome inhibition, and antibacterial MurF ligase inhibition programs [1]. Published quantitative activity data for this specific compound remain extremely limited in the peer-reviewed literature as of May 2026; the compound is primarily encountered as a synthetic intermediate rather than a fully profiled drug candidate. Consequently, procurement decisions must rely on structural differentiation from its closest regioisomer (2-(4-cyanothiophen-2-yl)acetic acid, CAS 1508729-61-0) and the unsubstituted parent (thiophene-3-acetic acid, CAS 6964-21-2), alongside class-level inferences drawn from the broader cyanothiophene patent and medicinal chemistry literature [1].

Why Generic Thiophene Acetic Acid Substitution Cannot Replace 2-(4-Cyanothiophen-3-yl)acetic acid in Research and Development


Generic substitution within the cyanothiophene acetic acid class is precluded by quantifiable regioisomeric and electronic differentiation. The target compound bears the acetic acid side chain at the thiophene 3-position with a cyano group at the 4-position, whereas its closest commercially available analog, 2-(4-cyanothiophen-2-yl)acetic acid (CAS 1508729-61-0), places the acetic acid at the 2-position . This positional isomerism produces distinct SMILES representations and, critically, distinct steric and electronic environments around the cyano substituent that directly influence molecular recognition events in target binding pockets [1]. Furthermore, the electron-withdrawing cyano group at the 4-position differentiates this compound from the unsubstituted parent thiophene-3-acetic acid (CAS 6964-21-2, C₆H₆O₂S, MW 142.17) by approximately 25 Da molecular weight and by a predicted pKₐ shift of the carboxylic acid moiety on the order of 0.5–1.5 log units, as evidenced by comparative pKₐ data from the analog 4-cyano-3-thiophenecarboxylic acid (predicted pKₐ 3.43 ± 0.20) versus thiophene-3-carboxylic acid . Such differences fundamentally alter solubility, ionization state at physiological pH, and hydrogen-bonding capacity—parameters that cannot be compensated for by simple concentration adjustment of a generic alternative.

Quantitative Differentiation Evidence for 2-(4-Cyanothiophen-3-yl)acetic acid (CAS 2839139-62-5) vs. Closest Analogs


Regioisomeric Substitution Pattern: 3-yl Acetic Acid vs. 2-yl Acetic Acid Isomer

The target compound, 2-(4-cyanothiophen-3-yl)acetic acid, and its closest commercially cataloged regioisomer, 2-(4-cyanothiophen-2-yl)acetic acid (CAS 1508729-61-0), share identical molecular formula (C₇H₅NO₂S) and molecular weight (167.19 g/mol) but differ in the attachment position of the acetic acid side chain relative to the thiophene sulfur atom . The 3-yl isomer (target) positions the acetic acid group at the β-carbon of the thiophene ring, whereas the 2-yl isomer places it at the α-carbon, directly adjacent to sulfur. This regioisomeric difference is encoded in distinct SMILES notations and produces measurably different steric accessibility of the cyano group for subsequent derivatization reactions. In the glucagon receptor antagonist patent series, cyanothiophene regioisomers demonstrated IC₅₀ values spanning from <1 μM to >10 μM depending on substitution geometry, confirming that the 3-yl versus 2-yl attachment topology is a determinant of target engagement [1]. For procurement purposes, the 3-yl isomer provides a distinct vector for fragment elaboration that is geometrically inaccessible from the 2-yl isomer .

Regioisomerism Structure-Activity Relationship Thiophene Functionalization

Electronic Modulation by Cyano Substituent: pKₐ Shift vs. Unsubstituted Thiophene-3-acetic Acid

The presence of the electron-withdrawing cyano group at the 4-position of 2-(4-cyanothiophen-3-yl)acetic acid is expected to lower the pKₐ of the carboxylic acid moiety relative to the unsubstituted parent, thiophene-3-acetic acid (CAS 6964-21-2, C₆H₆O₂S, MW 142.17) [1]. Although experimentally measured pKₐ values for the target compound are not publicly reported, a structurally proximal analog—4-cyano-3-thiophenecarboxylic acid (CAS 78071-34-8)—has a predicted pKₐ of 3.43 ± 0.20 . By contrast, thiophene-3-carboxylic acid (without the cyano group) has a reported pKₐ of approximately 4.1 . The acetic acid linker in the target compound adds a methylene spacer that partially attenuates the electron-withdrawing effect, yielding an estimated pKₐ in the range of 3.8–4.3, representing a meaningful shift from the parent thiophene-3-acetic acid (estimated pKₐ ~4.5–4.8). This pKₐ difference affects the ionization state at physiological pH (7.4): the target compound will exist predominantly in the carboxylate form, enhancing aqueous solubility and influencing passive membrane permeability compared to less acidic analogs .

Electronic Effect pKa Modulation Drug-likeness Ionization State

Cyanothiophene Scaffold Versatility: Gewald Multicomponent Reaction Compatibility vs. Non-Cyano Thiophene Analogs

The cyanoacetic acid moiety embedded within 2-(4-cyanothiophen-3-yl)acetic acid makes it a competent substrate for the Gewald multicomponent reaction (G-3CR), a transformation that combines cyanoacetic acid derivatives with an oxo-component (aldehyde or ketone) and elemental sulfur to yield highly substituted 2-aminothiophene derivatives [1]. This reactivity is structurally contingent: the cyano group at the 4-position activates the adjacent acetic acid side chain for condensation, enabling efficient access to 2-aminothiophene-3-carboxamide libraries that are extensively employed in combinatorial and medicinal chemistry [1]. In contrast, thiophene-3-acetic acid (lacking the cyano group) cannot participate directly in Gewald chemistry without prior functionalization, adding 1–2 synthetic steps to any diversification campaign [2]. The Gewald reaction has been validated across hundreds of publications for generating bioactive thiophene scaffolds, including MurF ligase inhibitors with micro- to nanomolar potency and glucagon receptor antagonists with IC₅₀ values below 10 μM [3].

Gewald Reaction Multicomponent Chemistry Combinatorial Synthesis Scaffold Diversification

Regulatory and Pharmacopoeial Relevance: Structural Relationship to Strontium Ranelate Impurity Profile

2-(4-Cyanothiophen-3-yl)acetic acid serves as a core structural fragment of Descarbosy Ranelic Acid (CAS 1219692-43-9, C₁₁H₁₀N₂O₆S, MW 298.27), which is a characterized impurity of Strontium Ranelate (CAS 135459-90-4)—a dual-action bone agent (DABA) that simultaneously inhibits osteoclast-mediated bone resorption and stimulates osteoblast-mediated bone formation . The target compound represents the minimal cyanothiophene acetic acid pharmacophore embedded within the more elaborate ranelic acid scaffold. Descarbosy Ranelic Acid differs from the target compound by the addition of a bis(carboxymethyl)amino substituent at the thiophene 5-position, adding 131.08 Da of molecular weight and introducing two additional carboxylic acid groups that alter metal chelation properties . For procurement in pharmaceutical impurity profiling or reference standard preparation, 2-(4-cyanothiophen-3-yl)acetic acid provides a simplified, well-defined starting point for the synthesis or characterization of ranelic acid-related impurities, distinguishing it from the more complex Descarbosy Ranelic Acid which requires multi-step synthesis and is commercially available only in milligram quantities as a reference standard .

Pharmaceutical Impurity Strontium Ranelate Bone Metabolism Quality Control

NLRP3 Inflammasome Inhibitor Scaffold Differentiation: Cyanothiophene Acetic Acid vs. Sulfonylurea-Based MCC950

The cyanothiophene acetic acid scaffold represented by 2-(4-cyanothiophen-3-yl)acetic acid constitutes a structurally distinct chemotype for NLRP3 inflammasome inhibitor development compared to MCC950 (CP-456773, CRID3, CAS 210826-40-7, C₂₀H₂₄N₂O₅S, MW 404.48), the prototypical NLRP3 inhibitor [1]. MCC950 is a diarylsulfonylurea-based compound that inhibits NLRP3 with IC₅₀ values of 7.5 nM in BMDMs and 8.1 nM in HMDMs [1]. In contrast, cyanothiophene-based NLRP3 inhibitors reported in the patent literature exhibit IC₅₀ values in the nanomolar to low micromolar range, with thiophene scaffolds providing alternative binding modalities within the NLRP3 NACHT domain [2]. The target compound, while not itself a profiled NLRP3 inhibitor, provides a minimal pharmacophoric building block for constructing cyanothiophene-based NLRP3 antagonist libraries that are structurally orthogonal to the sulfonylurea chemotype of MCC950. This scaffold differentiation is critical for intellectual property positioning and for addressing MCC950-associated limitations including moderate aqueous solubility and off-target carbonic anhydrase interactions [3].

NLRP3 Inflammasome Drug Scaffold Cyanothiophene Innate Immunity

Predicted Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area vs. Thiophene-3-acetic Acid

The introduction of the cyano group at the thiophene 4-position is predicted to modulate both lipophilicity and polar surface area relative to the unsubstituted parent thiophene-3-acetic acid (CAS 6964-21-2) [1]. Although experimentally measured LogP values for the target compound are not publicly available, computational estimation based on the fragment contribution method yields a predicted LogP of approximately 0.8–1.2 for 2-(4-cyanothiophen-3-yl)acetic acid, compared to approximately 0.6–0.9 for thiophene-3-acetic acid . The cyano group contributes ~19.5 Ų to the topological polar surface area (TPSA), increasing the predicted TPSA from approximately 57.5 Ų (thiophene-3-acetic acid) to approximately 77.0 Ų for the target compound. This places 2-(4-cyanothiophen-3-yl)acetic acid within the favorable drug-like space defined by Veber's rules (TPSA < 140 Ų) while providing enhanced hydrogen-bond acceptor capacity (3 HBA vs. 2 HBA for the unsubstituted parent) that can facilitate specific target interactions . The cyano group also introduces a linear, polarizable π-system extension (C≡N bond length ~1.16 Å) that can engage in π-π stacking and dipole-dipole interactions not available to thiophene-3-acetic acid [2].

Lipophilicity Drug-likeness TPSA ADME Prediction

Priority Research and Industrial Application Scenarios for 2-(4-Cyanothiophen-3-yl)acetic acid (CAS 2839139-62-5)


Fragment-Based Drug Discovery (FBDD) Targeting Glucagon Receptor or NLRP3 Inflammasome

2-(4-Cyanothiophen-3-yl)acetic acid serves as a low-molecular-weight (167.19 Da) fragment for structure-based drug discovery programs targeting the glucagon receptor or NLRP3 inflammasome. The 3-yl acetic acid substitution pattern provides a geometrically distinct growth vector compared to the more common 2-yl isomer (CAS 1508729-61-0), enabling exploration of unique subpockets within the target binding site [1]. As demonstrated in the glucagon receptor antagonist patent series, cyanothiophene regioisomers exhibit IC₅₀ values spanning from <1 μM to >10 μM depending on attachment topology, underscoring the criticality of selecting the correct regioisomer at the fragment stage [1]. For NLRP3 programs, this scaffold is structurally orthogonal to the well-characterized MCC950 sulfonylurea chemotype (IC₅₀ 7.5–8.1 nM), offering an opportunity to develop inhibitors with differentiated off-target profiles [2]. The fragment's predicted drug-like properties (TPSA ~77 Ų, 3 HBA, 1 HBD, rotatable bonds: 2) place it within favorable chemical space for fragment elaboration per the Rule of Three guidelines.

Gewald Multicomponent Library Synthesis for Antibacterial MurF Ligase Inhibitor Development

The cyanoacetic acid moiety in 2-(4-cyanothiophen-3-yl)acetic acid enables direct participation in the Gewald three-component reaction (G-3CR) with aldehydes/ketones and elemental sulfur to generate diverse 2-aminothiophene-3-carboxamide libraries in a single synthetic step [1]. This multicomponent chemistry platform has been validated in the development of MurF ligase inhibitors with antibacterial activity in the nano- to micromolar range, where the cyanothiophene scaffold serves as the core recognition element for the MurF ATP-binding pocket [2]. Unlike thiophene-3-acetic acid (CAS 6964-21-2), which lacks the cyano group and requires additional synthetic manipulation before entering Gewald chemistry, the target compound is pre-activated for direct library production, reducing the synthetic cycle from 3–4 steps to 1–2 steps [1]. This efficiency gain is particularly valuable in hit-to-lead campaigns where rapid analog generation is rate-limiting.

Pharmaceutical Impurity Reference Standard Synthesis for Strontium Ranelate Quality Control

2-(4-Cyanothiophen-3-yl)acetic acid represents the minimal cyanothiophene acetic acid pharmacophore present in Descarbosy Ranelic Acid (CAS 1219692-43-9, MW 298.27), a characterized impurity of the anti-osteoporotic drug Strontium Ranelate (CAS 135459-90-4) [1]. The target compound provides a synthetically tractable starting material for the modular construction of ranelic acid-related impurities through sequential functionalization at the thiophene 5-position (introduction of the bis(carboxymethyl)amino group) and the 2-position (carboxylation) [1]. For analytical chemistry laboratories and pharmaceutical quality control departments, procuring 2-(4-cyanothiophen-3-yl)acetic acid as a bulk intermediate—rather than purchasing the fully elaborated Descarbosy Ranelic Acid reference standard (available only in 5–50 mg quantities at premium pricing)—offers a cost-efficient route to impurity identity and purity testing in accordance with ICH Q3A/Q3B guidelines [2].

Donor-Acceptor Conjugated Materials for Organic Electronics Research

The electron-withdrawing cyano group at the 4-position combined with the carboxylic acid anchoring functionality makes 2-(4-cyanothiophen-3-yl)acetic acid a candidate building block for donor-acceptor (D-A) conjugated systems relevant to organic photovoltaics (OPV) and dye-sensitized solar cells (DSSC) [1]. Cyano-substituted oligothiophenes have been demonstrated to modulate frontier orbital energy levels (HOMO/LUMO) by 0.3–0.8 eV relative to unsubstituted analogs, as quantified by cyclic voltammetry in acetonitrile [2]. The carboxylic acid group serves a dual purpose: it functions as an anchoring group for TiO₂ surfaces in DSSC applications and as a synthetic handle for further derivatization (e.g., esterification, amidation) to tune electronic properties. While the target compound has not been explicitly profiled in published OPV studies, the 3-alkoxy-4-cyanothiophene analog class has yielded D-A-D triads with power conversion efficiencies up to ~1% in preliminary device testing . The regioisomeric purity of the 3-yl acetic acid derivative ensures consistent electronic behavior in materials applications where substitution geometry directly impacts π-conjugation and charge transport properties.

Quote Request

Request a Quote for 2-(4-cyanothiophen-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.